Acetyl chloride-13C2

Description

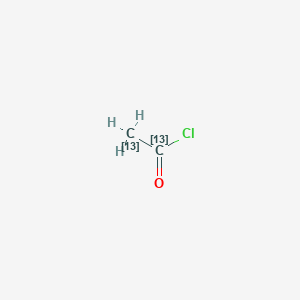

Structure

3D Structure

Propriétés

IUPAC Name |

acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETWJCDKMRHUPV-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480752 | |

| Record name | Acetyl chloride-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89186-79-8 | |

| Record name | Acetyl chloride-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89186-79-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Acetyl Chloride 13c2

Strategies for Carbon-13 Isotopic Enrichment

The foundation of synthesizing a high-purity isotopically labeled compound lies in the enrichment strategy for the stable isotope, in this case, Carbon-13. This involves careful selection of precursors and an understanding of reaction mechanisms to ensure the isotopic label is retained throughout the synthetic pathway.

Precursor Selection for Enhanced Isotopic Purity

To produce Acetyl chloride-13C2 with high isotopic purity, the synthesis must begin with a precursor that is already enriched with Carbon-13 at the desired positions. The direct precursor for this compound is Acetic acid-13C2 ([¹³CH₃]¹³CO₂H). sigmaaldrich.com This starting material is commercially available from specialized suppliers of stable isotopes, often with a specified isotopic purity of 99 atom % ¹³C.

Table 1: Key Precursors for this compound Synthesis

| Compound Name | Chemical Formula | Role in Synthesis | Typical Isotopic Purity |

|---|---|---|---|

| Carbon-13 Monoxide | ¹³CO | Primary ¹³C source | >99% |

Optimized Laboratory-Scale Synthesis Techniques

On a laboratory scale, this compound is prepared from Acetic acid-13C2 using standard, yet carefully controlled, synthetic methods. The primary goal is to achieve a high-yield conversion while preserving the isotopic integrity of the molecule.

Reaction of Acetic Acid with Chlorodehydrating Agents

The most common and effective laboratory method for synthesizing acyl chlorides from carboxylic acids is the reaction with a chlorodehydrating agent. chemguide.co.uk For the synthesis of this compound, the isotopically labeled precursor, Acetic acid-13C2, is treated with one of several such agents. jove.com

Common Chlorodehydrating Agents:

Thionyl Chloride (SOCl₂): This is often the reagent of choice because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. masterorganicchemistry.comchemguide.co.uk The reaction is typically performed in an inert solvent or neat.

¹³CH₃¹³COOH + SOCl₂ → ¹³CH₃¹³COCl + SO₂ (g) + HCl (g)

Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids at room temperature. The by-products are phosphorus oxychloride (POCl₃) and hydrogen chloride. wikipedia.orgchemguide.co.uk

¹³CH₃¹³COOH + PCl₅ → ¹³CH₃¹³COCl + POCl₃ + HCl (g)

Phosphorus Trichloride (PCl₃): This liquid reagent is also effective, producing phosphorous acid as a by-product. Stoichiometrically, three moles of the carboxylic acid are required for every mole of PCl₃. chemguide.co.uk

3 ¹³CH₃¹³COOH + PCl₃ → 3 ¹³CH₃¹³COCl + H₃PO₃

Following the reaction, the crude this compound is typically purified by fractional distillation to separate it from any unreacted starting material and non-volatile by-products like POCl₃ or H₃PO₃.

Industrial-Scale Production Approaches for this compound

The industrial-scale production of a high-value, isotopically labeled compound like this compound is performed by specialized chemical companies with expertise in stable isotope chemistry. While specific proprietary processes may vary, the core principles involve maximizing reaction efficiency, ensuring product purity, and safely handling all materials.

The synthesis would be an optimized and scaled-up version of the laboratory methods. Given the high cost of the Acetic acid-13C2 precursor, the industrial process must be highly efficient to minimize waste. The reaction would likely be carried out in a dedicated, closed-system reactor to allow for precise control of temperature, pressure, and reagent addition.

A common industrial method for producing unlabeled acetyl chloride involves reacting acetic anhydride (B1165640) with hydrogen chloride and continuously removing the lower-boiling acetyl chloride from the reaction mixture via distillation to drive the equilibrium toward the product. While conceptually similar, the use of the expensive Acetic acid-13C2 makes a batch process with a high-conversion reagent like thionyl chloride more probable. Post-reaction, purification would be achieved through fractional distillation in an efficient, large-scale distillation apparatus to yield this compound with high chemical and isotopic purity.

Table 2: Comparison of Synthesis Scales

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Starting Material | Acetic acid-13C2 | Acetic acid-13C2 |

| Typical Batch Size | Milligrams to grams | Kilograms |

| Primary Goal | Synthesis of pure compound | High yield, high purity, cost-efficiency |

| Equipment | Glassware (round-bottom flasks, condensers) | Glass-lined or stainless steel reactors |

| Purification | Standard fractional distillation | High-efficiency fractional distillation columns |

| By-product Handling | Neutralization and disposal | Capture and scrubbing systems |

Continuous Process Methodologies (e.g., Countercurrent Chlorination)

Continuous flow chemistry offers significant advantages over traditional batch processes for the synthesis of reactive intermediates like acetyl chloride, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. While specific documentation on countercurrent chlorination for this compound is not prevalent in publicly available literature, the principles of continuous flow chlorination of carboxylic acids are well-established and can be extrapolated.

In a hypothetical continuous process, Acetic acid-13C2 and a chlorinating agent, such as thionyl chloride (SOCl2), would be continuously fed into a reactor. libretexts.org The reaction proceeds to form this compound, sulfur dioxide, and hydrogen chloride as gaseous byproducts. libretexts.org The continuous removal of these gaseous byproducts helps to drive the reaction to completion. The residence time in the reactor can be precisely controlled to maximize conversion while minimizing potential side reactions. The resulting crude this compound can then be directed to an in-line purification module.

Process Optimization for High Isotopic Yield and Purity

Achieving a high isotopic yield is critical to the cost-effectiveness and utility of the final product. Optimization strategies focus on minimizing any potential isotopic dilution and ensuring complete conversion of the labeled starting material.

Key parameters for optimization include:

Stoichiometry of Reactants: A slight excess of the chlorinating agent is often employed to ensure complete conversion of the valuable Acetic acid-13C2. However, a large excess should be avoided as it can lead to purification challenges and potential side reactions. chemsrc.com

Reaction Temperature: The reaction is typically conducted under controlled temperature conditions to manage the exothermic nature of the reaction and prevent the formation of impurities.

Catalyst: In some instances, a catalyst such as N,N-dimethylformamide (DMF) can be used to accelerate the reaction rate, particularly with thionyl chloride. chemsrc.com The catalyst concentration must be carefully optimized to avoid the formation of colored impurities.

Purification: Efficient purification is essential to remove unreacted starting materials, excess chlorinating agent, and any byproducts. Fractional distillation is a common method for purifying acetyl chloride due to the significant difference in boiling points between the product and potential impurities like acetic acid. libretexts.orgnih.govlibretexts.org For a volatile and reactive compound like this compound, cryogenic fractional distillation can be employed to enhance separation and minimize thermal degradation. The process involves carefully controlling the temperature and pressure to selectively vaporize and condense the components of the mixture.

Table 1: Key Parameters for Optimizing this compound Synthesis

| Parameter | Objective | Typical Considerations |

| Reactant Ratio | Maximize conversion of Acetic acid-13C2 | Use a slight excess of chlorinating agent (e.g., thionyl chloride) |

| Temperature | Control reaction rate and minimize byproducts | Moderate temperatures, with cooling as needed |

| Catalyst | Increase reaction rate | Use of DMF in catalytic amounts |

| Purification Method | Achieve high chemical and isotopic purity | Fractional distillation, potentially at reduced pressure or cryogenic temperatures |

Analytical Validation of Isotopic Purity and Chemical Integrity Post-Synthesis

Following synthesis and purification, a rigorous analytical workflow is necessary to confirm the identity, purity, and isotopic enrichment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Incorporation

¹³C NMR spectroscopy is a primary tool for confirming the successful incorporation of the carbon-13 isotopes into the acetyl chloride molecule. ucalgary.ca The presence of two signals in the ¹³C NMR spectrum, corresponding to the methyl and carbonyl carbons, and their specific chemical shifts, provides definitive evidence of the compound's structure.

The chemical shift of the carbonyl carbon in acyl chlorides typically appears in the range of 160-180 ppm. ucalgary.ca The methyl carbon signal is expected at a much higher field. The integration of these signals, while not always straightforward in ¹³C NMR, can provide an initial assessment of the isotopic enrichment.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |

| Carbonyl (C=O) | ~160-180 | Singlet |

| Methyl (CH₃) | ~30-40 | Singlet |

High-Resolution Mass Spectrometry (HRMS) for Molecular and Isotopic Confirmation

High-resolution mass spectrometry provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition and, importantly, the isotopic labeling pattern of this compound. The expected exact mass of the [M]+• ion for C₂H₃³⁵ClO with two ¹³C atoms would be significantly different from the unlabeled analogue.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural confirmation. A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. libretexts.org For this compound, this would result in a prominent peak corresponding to the [¹³CH₃¹³CO]⁺ fragment.

Table 3: Expected HRMS Data for this compound

| Ion | Expected m/z (for ³⁵Cl isotope) | Fragmentation Pathway |

| [¹³C₂H₃³⁵ClO]⁺• | ~81.99 | Molecular Ion |

| [¹³CH₃¹³CO]⁺ | ~45.02 | Loss of •Cl |

Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Isotopic Abundance

Isotope Ratio Mass Spectrometry is the gold standard for the precise and accurate determination of isotopic abundance. pnnl.gov This technique measures the ratio of the heavy isotope (¹³C) to the light isotope (¹²C) with very high precision.

For a volatile and reactive compound like this compound, sample introduction into the IRMS system requires careful consideration. Direct injection of the neat compound may be possible, but headspace analysis using gas chromatography coupled to IRMS (GC-IRMS) is often preferred for volatile organic compounds. thermofisher.com This approach allows for the separation of the analyte from any potential contaminants before it enters the IRMS.

In cases where the reactivity of the acetyl chloride poses a challenge for direct analysis, derivatization may be employed. The acetyl chloride could be reacted with a suitable nucleophile to form a more stable derivative that is amenable to GC-IRMS analysis. google.comchromatographyonline.com The choice of derivatizing agent is critical to ensure that no isotopic fractionation occurs during the reaction. The measured isotope ratio of the derivative can then be used to calculate the isotopic abundance of the original this compound.

Applications of Acetyl Chloride 13c2 in Organic Synthesis and Reaction Mechanism Elucidation

Role as a Versatile Acylating Agent in Labeled Compound Synthesis

As an acyl chloride, Acetyl chloride-13C2 is a highly reactive and efficient acylating agent, a property that is exploited for the synthesis of isotopically labeled compounds. wikipedia.orgcommonorganicchemistry.com It readily participates in reactions where the ¹³CH₃¹³CO- group is transferred to a nucleophilic substrate.

This compound is frequently used for the acylation of nucleophiles such as alcohols, amines, and thiols. smolecule.compsu.edu These reactions proceed via a nucleophilic acyl substitution mechanism to form the corresponding labeled esters, amides, and thioesters. The general transformation is valued for its efficiency and broad applicability, often requiring a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.orgpsu.eduresearchgate.net

A significant application is in the selective acylation of complex molecules. For instance, in the synthesis of labeled opiate derivatives, [¹³C₂]Acetyl chloride was used to acetylate the hydroxyl groups of morphine. mdpi.com The reaction with [methyl-¹³C]morphine in pyridine at elevated temperatures yielded [acetyl-¹³C₄-methyl-¹³C]heroin, demonstrating the diacylation of both the phenolic and allylic hydroxyl groups. mdpi.com Similarly, selective acylation at the 3-position of morphine can be achieved under controlled conditions to produce labeled 3-acetylmorphine. mdpi.com

Table 1: Examples of Nucleophilic Acylation using this compound

| Substrate Class | Nucleophile | Product Class | Labeled Product Example |

| Alcohols | R-OH | Esters | [acetyl-¹³C₄]Heroin mdpi.com |

| Amines | R-NH₂ | Amides | Labeled Acetanilides |

| Thiols | R-SH | Thioesters | Labeled Thioacetates |

This compound engages in condensation reactions with various substrates to yield more complex labeled structures. smolecule.com A notable example is its reaction with A-ring enollactones derived from steroids. In a key step for synthesizing ¹³C₂-labeled steroids, [1,2-¹³C₂]acetyl chloride was condensed with enollactones derived from 4-cholesten-3-one (B1668897) and testosterone (B1683101) benzoate. capes.gov.br The resulting intermediates were then cyclized to produce [3,4-¹³C₂]-labeled 4-cholesten-3-one and testosterone, respectively. capes.gov.br While direct formation of imines and ethers from acetyl chloride is less common than from other reagents, its derivatives can be precursors to these functionalities. For example, the ketone products from acylation can be converted to imines, and the acylation of alcohols is the first step toward certain ether syntheses. The acylation of imine derivatives has also been reported as a pathway to synthesize labeled vitamers. mdpi.com

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, and this compound is an ideal reagent for this purpose when isotopic labeling is required. smolecule.comorganic-chemistry.org In the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), this compound generates a resonance-stabilized ¹³C₂-acylium ion ([¹³CH₃¹³CO]⁺). sigmaaldrich.com This potent electrophile then attacks an aromatic ring, such as benzene (B151609) or its derivatives, to form a labeled aryl ketone. khanacademy.orglibretexts.org

The reaction is highly valuable because, unlike Friedel-Crafts alkylation, the resulting ketone product is deactivated towards further substitution, preventing polyacylation and ensuring a mono-acylated product. organic-chemistry.org This method provides a reliable route to introduce a labeled acyl group onto an aromatic system, which can then be used as a final product or a versatile intermediate for further transformations. libretexts.org

Synthesis of Complex Labeled Organic Molecules

The true utility of this compound is demonstrated in its application as a building block for the multi-step synthesis of complex, biologically significant molecules bearing the ¹³C₂ isotopic marker. rsc.org

The synthesis of isotopically labeled pharmaceutical compounds is crucial for drug metabolism and pharmacokinetic (DMPK) studies. This compound serves as a key reagent in creating these labeled standards. smolecule.com

Research has detailed the synthesis of several labeled opiates and steroids using [¹³C₂]acetyl chloride:

[acetyl-¹³C₄]Heroin and [acetyl-¹³C₄-methyl-¹³C]Heroin: Synthesized by the diacylation of morphine or [methyl-¹³C]morphine with [¹³C₂]acetyl chloride. These labeled versions are essential reference materials for forensic analysis and clinical toxicology. mdpi.com

[3,4-¹³C₂]Testosterone and [3,4-¹³C₂]Cholesterol: Prepared through a sequence involving the condensation of [1,2-¹³C₂]acetyl chloride with a steroid-derived enollactone, followed by cyclization and subsequent chemical modifications. capes.gov.br

[3,4-¹³C₂]Estrone and [3,4-¹³C₂]Estradiol-17β: Also synthesized via the enollactone methodology, providing access to labeled female sex hormones for metabolic research. capes.gov.br

[3,4-¹³C₂]Progesterone: The synthesis was achieved through ozonolysis of a progesterone (B1679170) precursor followed by acylation with [¹³C₂]acetyl chloride and hydrolysis. capes.gov.br

Beyond these examples, the principle extends to the synthesis of intermediates for other pharmaceuticals, such as labeled quinolines and derivatives of δ-aminolevulinic acid. researchgate.net

Table 2: Selected Labeled APIs and Intermediates Synthesized using this compound

| Labeled Molecule | Precursor(s) | Key Reaction Step | Reference |

| [acetyl-¹³C₄]Heroin | Morphine, [¹³C₂]Acetyl chloride | Diacylation | mdpi.com |

| [3,4-¹³C₂]Testosterone | Testosterone-derived enollactone, [¹³C₂]Acetyl chloride | Condensation-Cyclization | capes.gov.br |

| [3,4-¹³C₂]Cholesterol | 4-Cholesten-3-one, [¹³C₂]Acetyl chloride | Condensation-Cyclization, Reduction | capes.gov.br |

| [3,4-¹³C₂]Progesterone | Progesterone precursor, [¹³C₂]Acetyl chloride | Acylation-Hydrolysis | capes.gov.br |

The hydroxyl groups of carbohydrates are readily acylated, making this compound a useful tool for creating labeled sugar derivatives. psu.edu The complete acylation of all hydroxyl groups in molecules like glucose and galactose can be achieved, providing per-acetylated, ¹³C₂-labeled sugars. psu.edu These labeled carbohydrates are valuable for studying carbohydrate metabolism and the biosynthesis of complex natural products.

A specific example involves the synthesis of [3′,4-¹³C₂]mevalonolactone. rsc.org This synthesis was accomplished starting from [2-¹³C]acetyl chloride, which was dimerized to form a labeled diketene. Subsequent reduction and acetylation steps led to the desired labeled mevalonolactone, a key intermediate in the biosynthesis of cholesterol and other isoprenoids. rsc.org This demonstrates how this compound can serve as the origin of the carbon backbone in the synthesis of complex, labeled biosynthetic intermediates.

Utility in Synthetic Routes for Agro-chemicals

Isotopically labeled compounds are indispensable tools in the development of agrochemicals, providing a means to trace their metabolic pathways in plants and the environment. researchgate.netnih.gov this compound serves as a key starting material for the synthesis of these labeled agrochemicals. thfine.com Its primary role is as a precursor to more complex labeled intermediates that are then incorporated into the final agrochemical product. For example, trichloroacetyl chloride, a significant intermediate for various commercial agrochemical products, can be synthesized from acetyl chloride. nuv.ac.in By using this compound, the resulting trichloroacetyl chloride and subsequent agrochemicals are tagged with a stable isotope, facilitating studies required by regulatory agencies to understand the environmental fate and metabolism of these compounds. nih.gov The introduction of the 13C-labeled acetyl group allows researchers to track the molecule's journey and breakdown products in soil and plant systems, which is critical for safety and efficacy assessments. nih.gov

Derivatization to Other Labeled Acyl Chlorides (e.g., Chlorothis compound, Trichlorothis compound)

This compound is a versatile precursor for the synthesis of other valuable isotopically labeled acyl chlorides through chlorination reactions. google.com This process allows for the creation of a suite of labeled building blocks for organic synthesis while preserving the carbon-13 labels.

The progressive chlorination of this compound yields mono-, di-, and tri-chlorinated derivatives. The most widely reported method involves the direct reaction with chlorine gas (Cl₂), where the isotopic labels at the C1 and C2 positions are retained throughout the synthetic sequence. google.com

Key Derivatization Reactions:

Monochlorination: The reaction of this compound with chlorine produces Chlorothis compound. This can be achieved through methods like countercurrent chlorination with monochloroacetic acid for industrial-scale synthesis.

Dichlorination: Further chlorination leads to the formation of dichlorothis compound.

Trichlorination: The final, exhaustive chlorination results in Trichlorothis compound. This product is a crucial reagent for introducing the trichloroacetyl group into molecules in pharmaceutical and agricultural research. nuv.ac.in

The table below summarizes the key labeled acyl chloride derivatives synthesized from this compound.

| Starting Material | Product | Reaction Type |

| This compound | Chlorothis compound | Monochlorination |

| This compound | Dichlorothis compound | Dichlorination |

| This compound | Trichlorothis compound | Trichlorination google.com |

Mechanistic Investigations using Carbon-13 Labeling

The incorporation of a stable isotope like carbon-13 into a molecule such as acetyl chloride provides a powerful, non-radioactive method for elucidating the intricate details of chemical reactions. researchgate.net The known position of the ¹³C atoms acts as a tracer, allowing chemists to follow the atoms through complex transformations.

Tracing Carbon Atom Fate in Complex Reaction Pathways

A primary application of this compound is in tracer studies to map the journey of carbon atoms through multi-step syntheses and metabolic pathways. nih.govnih.gov By introducing a ¹³C-labeled acetyl group into a molecule, researchers can use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to identify which parts of the product molecules are derived from the initial labeled reagent. nih.gov

This technique is fundamental to:

Metabolic Pathway Analysis: In biochemistry, feeding cells with substrates synthesized using this compound helps in discovering and confirming metabolic networks. nih.govnih.gov For example, the metabolism of glucose can be tracked by observing how the ¹³C labels are distributed among various metabolites like amino acids and lipids. nih.govnih.govmit.edu

Synthesis of Labeled Standards: It is used to synthesize isotopically labeled standards, such as opiates and bile salts, for use in quantitative mass spectrometry and for studying their metabolism and disposition. mdpi.comacs.org In one synthetic route, [1,2-¹³C₂]-enriched acetyl chloride was condensed with an enol lactone in a Robinson annulation to produce [3,4-¹³C₂]-enriched bile salts, allowing the specific tracking of the A-ring carbons. acs.org

Elucidating Reaction Mechanisms: By determining the final position of the ¹³C atoms in the products, chemists can confirm or rule out proposed reaction intermediates and pathways. acs.org This is crucial for understanding how the carbon skeleton of a molecule is rearranged during a reaction. acs.org

Elucidation of Reaction Stereochemistry and Regioselectivity

Isotopic labeling is a precise tool for investigating the stereochemical and regiochemical outcomes of a reaction. nih.gov The position of the ¹³C label in the product provides unambiguous evidence of the reaction's selectivity.

Stereochemistry: In reactions where new stereocenters are formed, the fate of the labeled carbon can help determine the stereochemical course of the reaction. nih.gov For example, ¹³C-assisted analysis can distinguish between enzymes that produce different stereoisomers, such as differentiating the action of (Re)-type citrate (B86180) synthase from the normal enzyme, which results in citrate with a different molecular chirality. nih.gov

Regioselectivity: When a reaction can yield multiple positional isomers, using a labeled reagent like this compound can determine the exact site of the chemical modification. For instance, in acylation reactions, if a molecule has multiple potential sites for acylation (e.g., different hydroxyl or amine groups), the location of the ¹³C-labeled acetyl group in the final product, as determined by ¹³C-NMR, reveals the regioselectivity of the reaction. academie-sciences.fr A study on the acylation of a 1,5-benzodiazepin-2-one (B1260877) derivative showed that using acetyl chloride resulted in regioselective O-acylation rather than N-acylation. academie-sciences.fr

Understanding Catalytic Mechanisms via Isotopic Effects

The study of kinetic isotope effects (KIEs) using labeled compounds provides deep insights into reaction mechanisms, particularly the rate-determining steps in catalytic cycles. nih.gov Although carbon-13 is a stable isotope, its slightly greater mass compared to carbon-12 can cause a small but measurable difference in the rate of reactions where a bond to the ¹³C atom is broken or formed in the rate-limiting step.

By comparing the reaction rates of the ¹³C-labeled compound with its unlabeled counterpart, chemists can infer details about the transition state of the reaction. researchgate.net This method has been applied broadly in catalysis research. For example, ¹³C-labeled propane (B168953) was used to probe the mechanism of propane ammoxidation over mixed metal oxide catalysts, helping to establish the pathway of carbon backbone transformations. acs.org While specific KIE studies focusing solely on this compound are not widely documented, the principle is a cornerstone of mechanistic chemistry and a key application for isotopically labeled reagents in understanding catalytic processes. researchgate.netnih.gov

Advanced Applications of Acetyl Chloride 13c2 in Biological and Biomedical Research

Isotopic Labeling of Biomolecules for Structural and Functional Studies

Acetyl chloride-13C2 is a valuable reagent for introducing a stable isotope label into biomolecules. This isotopic labeling allows researchers to track and quantify molecules in complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com The introduction of two carbon-13 atoms provides a distinct mass shift, enabling the differentiation of labeled molecules from their unlabeled counterparts. sigmaaldrich.com This approach is crucial for studying the structure, function, and dynamics of biomolecules. smolecule.comnih.gov

Protein and Peptide Labeling for Quantitative Proteomics

In the field of quantitative proteomics, which aims to measure the amount of proteins in a sample, this compound serves as a chemical tagging reagent. ckgas.comspectra2000.it This method involves chemically modifying proteins or peptides with the 13C2-acetyl group. sigmaaldrich.com This "heavy" tag creates a predictable mass difference between proteins from different samples, allowing for their relative or absolute quantification when analyzed by mass spectrometry. sigmaaldrich.com

This chemical labeling approach is particularly useful for samples where metabolic labeling (incorporating isotopes during cell growth) is not feasible, such as in clinical tissues. sigmaaldrich.com By reacting with functional groups on proteins, such as the amine groups on lysine (B10760008) residues and the N-terminus of peptides, this compound provides a means to introduce a stable isotope label post-protein extraction. acs.org

Table 1: Research Findings in Protein and Peptide Labeling

| Research Focus | Key Finding | Citation |

| Quantitative Proteomics | Development of isobaric tags for improved multiplexing and quantification of proteins. | acs.org |

| Post-translational Modifications | Use of stable isotopes to quantify dynamic changes in protein acetylation, a key regulatory modification. | nih.gov |

| General Proteomics | Chemical tagging reagents, including isotopic variants of acetyl chloride, are used for quantifying proteins in complex mixtures. | ckgas.comspectra2000.it |

Elucidation of Enzyme-Substrate Interactions through Labeled Reporter Groups

Isotopically labeled reporter groups introduced via reagents like this compound are instrumental in studying the interactions between enzymes and their substrates. By selectively labeling a substrate or an enzyme, researchers can use NMR spectroscopy to monitor changes in the chemical environment of the labeled atoms upon binding. smolecule.com This provides valuable insights into the binding site and the mechanism of catalysis.

The reactivity of the acyl chloride group allows it to form covalent bonds with nucleophilic sites on biomolecules, effectively installing a labeled "reporter group". Changes in the NMR spectrum of the 13C label can indicate conformational changes, binding events, and the formation of reaction intermediates, thus helping to elucidate the intricacies of enzyme function.

Metabolic Flux Analysis and Pathway Elucidation using Carbon-13 Tracers

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. tum.denih.gov this compound, and more commonly the metabolic precursors that generate 13C2-labeled acetyl-CoA, are central to these studies. medchemexpress.comckisotopes.comescholarship.orgnih.govgoogle.comacs.orgoup.com By introducing a 13C-labeled substrate into a biological system, researchers can trace the path of the carbon atoms through various metabolic pathways. tum.de

Tracing Acetyl-CoA Metabolism in Cellular Systems

Acetyl-CoA is a central hub in metabolism, involved in the Krebs cycle, fatty acid synthesis, and acetylation reactions. oup.comuky.edunih.govresearchgate.netunipd.it Tracing the fate of the two carbon atoms from acetyl-CoA provides a wealth of information about cellular physiology. When cells are supplied with precursors that are metabolized to 13C2-acetyl-CoA, the 13C label is incorporated into a wide range of downstream metabolites. uky.eduresearchgate.netnih.gov

For instance, the entry of [1,2-13C2]acetyl-CoA into the Krebs cycle leads to predictable labeling patterns in cycle intermediates like citrate (B86180) and succinate. uky.edu By analyzing the distribution of these labeled isotopologues using mass spectrometry or NMR, scientists can calculate the rate of acetyl-CoA consumption and the relative contributions of different substrates to the acetyl-CoA pool. escholarship.orgacs.orgnih.gov

Table 2: Research Findings in Tracing Acetyl-CoA Metabolism

| Labeled Precursor | Key Finding | Organism/System | Citation |

| [1,2-13C2]Acetate | Used to trace the contribution of acetate (B1210297) to acetyl-CoA pools and histone acetylation. | Rat Brain, Cancer Cells | nih.govmit.eduacs.org |

| [13C6]Glucose | Demonstrates the flow of carbon from glucose to mitochondrial acetyl-CoA for fatty acid synthesis and histone acetylation. | Rat Fibroblasts | nih.gov |

| [1,2-13C2]Palmitate | Used to measure the contribution of fatty acid oxidation to the acetyl-CoA pool. | Rat Hearts | nih.gov |

Investigation of Intermediary Metabolism in Vivo and In Vitro

Stable isotope tracers like those that generate 13C2-acetyl-CoA are invaluable for investigating intermediary metabolism both in living organisms (in vivo) and in isolated cells or tissues (in vitro). acs.orgmdpi.com These studies help to understand how different organs and cell types utilize various fuel sources. For example, co-infusion of [1,6-13C2]glucose and [1,2-13C2]acetate in rats has been used to simultaneously measure neuronal and glial metabolism. mit.eduacs.org

In vitro studies using cell cultures allow for more controlled experiments to dissect specific metabolic pathways. mdpi.com By manipulating the available nutrients and introducing 13C-labeled tracers, researchers can gain a detailed understanding of how cells adapt their metabolism in response to different conditions. acs.orgmdpi.com

Quantitative Assessment of Metabolic Pathway Activity

The patterns and extent of 13C labeling in metabolites following the introduction of a tracer provide a quantitative measure of the activity of different metabolic pathways. google.com For example, the ratio of different lactate (B86563) isotopomers produced from [2,3-13C2]glucose can be used to assess the relative fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Metabolic flux analysis (MFA) combines isotopic labeling data with a stoichiometric model of the metabolic network to calculate the rates of all reactions in the network. tum.deresearchgate.netbiorxiv.org This powerful approach provides a system-level view of cellular metabolism and has been applied to study a wide range of biological systems, from microbes to human cells. tum.derki.de

Pharmacokinetic and Pharmacodynamic Studies with Labeled Compoundsbenchchem.comresearchgate.net

The use of stable, non-radioactive isotope-labeled compounds is a powerful methodology in drug development and biomedical research. This compound serves as a key reagent for introducing two carbon-13 atoms into a molecule, creating a "heavy" version that can be distinguished from its natural counterpart by mass spectrometry. This isotopic labeling is critical for detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies, which examine how an organism affects a drug and vice versa. researchgate.netresearchgate.net

Tracking Drug Metabolism and Distribution in Biological Systemsresearchgate.net

A primary application of this compound is in the synthesis of labeled drug candidates to trace their metabolic fate and distribution within a biological system. researchgate.netresearchgate.netmdpi.com When a drug labeled with the 13C2-acetyl group is administered, its journey through the body can be precisely monitored. The key advantage of using stable isotopes is the ability to differentiate the administered drug and its subsequent metabolites from endogenous molecules of the same type. researchgate.net

Mass spectrometry is the principal analytical tool for these studies. researchgate.netnih.gov The mass of the labeled drug and its metabolites will be two units higher than the unlabeled versions, creating a distinct isotopic signature. By analyzing biological samples like blood, urine, or tissues over time, researchers can identify and quantify the parent drug and all metabolites that retain the labeled acetyl group. This provides a clear and unambiguous picture of metabolic pathways, the rate of metabolite formation, and helps in identifying the enzymes responsible for the drug's breakdown. researchgate.net

Assessment of Bioavailability and Excretion Profiles

Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. hilarispublisher.comresearchgate.netmdpi.com Stable isotope labeling provides a gold-standard method for its determination. A common study design involves the simultaneous administration of an unlabeled oral dose and a 13C2-labeled intravenous (IV) dose. By measuring the ratio of labeled to unlabeled drug in blood plasma, absolute bioavailability can be calculated with high precision, effectively eliminating inter-subject variability. researchgate.net

Similarly, the excretion of a drug and its metabolites can be accurately tracked. Analysis of urine and feces for the labeled compounds allows for the quantification of the routes and rates of elimination from the body. This information is vital for understanding a drug's clearance mechanisms and for establishing safe and effective dosing regimens. researchgate.net

Derivatization for Enhanced Pharmacological Properties (e.g., Acetyl-L-carnitine-13C2)archivesofmedicalscience.comnih.gov

Beyond simply acting as a tracer, this compound is used to synthesize labeled versions of pharmacologically active molecules where the acetyl group is integral to their function. A prominent example is Acetyl-L-carnitine (ALCAR), an endogenous molecule crucial for fatty acid metabolism and energy production within mitochondria. nih.govdrugbank.comnih.gov ALCAR also exhibits neuroprotective and neuromodulatory effects. archivesofmedicalscience.comnih.govdrugbank.com

Advanced NMR Probes for Protein-Ligand Interactionsnih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure, dynamics, and interactions of biomolecules at an atomic level. nih.govrsc.org The strategic incorporation of 13C isotopes, often accomplished using this compound, significantly enhances the power and precision of NMR experiments designed to probe protein-ligand interactions. nih.govnih.govrsc.org

Synthesis of [13C2]-Enriched Ligands (e.g., Bile Salts, Opiates)acs.orgnih.govacs.org

To investigate how a small molecule (ligand) binds to a large protein, it is often highly advantageous to label the ligand rather than the protein. This compound is used to synthesize ligands containing a [13C2]-acetyl group, turning them into sensitive probes for NMR analysis. acs.orgnih.govacs.org This approach is especially useful because the signals from the small, labeled ligand are easier to detect and interpret against the complex background of signals from the much larger protein. rsc.org

For example, researchers have synthesized [3,4-13C2]-enriched bile salts using [1,2-13C2]-enriched acetyl chloride as a key reagent. acs.orgnih.govacs.org These labeled bile salts were then used to study their interaction with the human ileal bile acid binding protein (I-BABP) using 1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR experiments, which selectively observe the protons attached to the isotopic carbons. acs.orgacs.org This methodology can be applied to other important ligands, such as opiates, to gain detailed structural insights into their binding with their respective receptors. nih.gov

Utility in High-Resolution NMR for Conformational and Dynamic Studiesnih.govnih.govbiorxiv.org

The signals from the 13C nuclei on a labeled ligand provide a wealth of information about its conformation (3D shape) and dynamics (movement) when bound to a protein. nih.govbiorxiv.orgnih.gov Changes in the NMR chemical shifts of the 13C atoms upon binding can pinpoint which parts of the ligand are in direct contact with the protein. acs.org

Furthermore, advanced NMR experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can measure the motion of the ligand within the binding pocket. nih.govresearchgate.net This reveals whether the ligand is held rigidly in place or if it retains some flexibility, which is crucial for understanding binding affinity and specificity. The presence of two adjacent 13C atoms in ligands synthesized with this compound allows for the measurement of 13C-13C scalar couplings, which are highly sensitive to the ligand's conformational state. researchgate.net This high-resolution information is invaluable for computational modeling and the rational design of more effective drugs.

Interactive Data Table: Applications of this compound

| Application Area | Technique Used | Information Gained | Example |

| Drug Metabolism | Mass Spectrometry | Identification of metabolic pathways and metabolite structures. researchgate.net | Tracking the breakdown products of a new drug candidate. |

| Bioavailability | Mass Spectrometry | Calculation of the fraction of a drug that reaches circulation. researchgate.net | Co-administration of oral unlabeled and IV-labeled drug. |

| Pharmacodynamics | NMR, Mass Spectrometry | Understanding the mechanism of action at a molecular level. nih.gov | Tracing the acetyl group of Acetyl-L-carnitine-13C2. nih.gov |

| Ligand Binding | NMR Spectroscopy | Identifying ligand-protein contact points and bound conformation. acs.orgacs.org | Studying how a [13C2]-bile salt binds to its receptor. acs.orgacs.org |

| Ligand Dynamics | NMR Relaxation | Quantifying the flexibility of a ligand in the protein's binding site. nih.govresearchgate.net | Measuring motion in protein-bound ligands. |

Analytical Methodologies Employing Acetyl Chloride 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Labeled Systems

The low natural abundance of the ¹³C isotope (approximately 1.1%) makes ¹³C NMR spectroscopy inherently less sensitive than ¹H NMR. compoundchem.comudel.edu The introduction of ¹³C-labeled compounds like Acetyl chloride-13C2 overcomes this limitation, providing distinct advantages for detailed molecular analysis. rsc.org

The strategic incorporation of ¹³C labels via this compound provides an unambiguous method for assigning carbon signals in an NMR spectrum. alfa-chemistry.comacs.org In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in a molecule produces a single peak. udel.eduacs.org For a complex molecule, assigning each peak to its corresponding carbon can be challenging. When a molecule is synthesized using this compound, the signals from the two labeled carbons are significantly enhanced, making their identification straightforward.

The chemical shift of a ¹³C nucleus is highly dependent on its local electronic environment, which is influenced by factors such as hybridization and the electronegativity of adjacent atoms. udel.eduthieme-connect.de In this compound, the two labeled carbons exist in distinct environments: a methyl carbon (¹³CH₃) and a carbonyl carbon (¹³CO). The carbonyl carbon is significantly deshielded due to the strong electron-withdrawing effect of the oxygen and chlorine atoms, causing it to resonate at a much lower field (higher ppm value) compared to the more shielded methyl carbon. compoundchem.comstackexchange.comoregonstate.edu This difference allows for clear and direct assignment of the labeled carbon resonances.

| Carbon Position | Typical ¹³C Chemical Shift (ppm) Range | Influencing Factors |

| Carbonyl Carbon (R-C =O)-Cl | 160 - 180 | Electronegativity of O and Cl, sp² hybridization. compoundchem.comoregonstate.edu |

| Methyl Carbon (C H₃-C=O)- | 20 - 40 | sp³ hybridization, adjacent to a carbonyl group. compoundchem.comoregonstate.edu |

Note: Chemical shifts are dependent on the solvent used. illinois.edu

The distinct and easily identifiable signals from the ¹³C-labeled acetyl group make this compound an excellent reagent for monitoring the progress of chemical reactions in real-time. As the reaction proceeds, the resonances corresponding to the labeled carbons in the starting material, this compound, will decrease in intensity. Simultaneously, new peaks will appear at different chemical shifts, corresponding to the labeled acetyl group incorporated into the product molecule.

For instance, in an acetylation reaction, the chemical shift of the carbonyl carbon in the resulting ester or amide product will be different from that in the starting acyl chloride. By integrating the signal intensities of the reactant and product peaks over time, a kinetic profile of the reaction can be constructed. This technique is particularly valuable for identifying and characterizing transient intermediates that may form during the reaction, as their unique ¹³C signals can be detected and assigned.

In a study monitoring the reaction of hyperpolarized [1-¹³C]acetyl-labeled aspirin, the hydrolysis and transacetylation reactions were observed in real-time using ¹³C NMR. nih.gov The peak for the intact aspirin's acetyl carbon at 173.3 ppm was seen to decrease, while new peaks corresponding to the acetylated products appeared, demonstrating the power of ¹³C labeling in tracking molecular transformations. nih.gov

In molecules with natural isotopic abundance, the probability of finding two adjacent ¹³C atoms is extremely low (approximately 0.01%), making the observation of ¹³C-¹³C spin-spin coupling (J-coupling) nearly impossible in standard experiments. compoundchem.com The use of doubly labeled this compound, where two ¹³C nuclei are directly bonded, makes the measurement of one-bond ¹³C-¹³C coupling constants (¹JCC) routine.

This coupling constant provides valuable information about the nature of the carbon-carbon bond. nih.gov The magnitude of ¹JCC is related to the s-character of the hybrid orbitals forming the C-C bond; for instance, the coupling constant for an sp³-sp² bond is different from that of an sp³-sp³ bond. rubingroup.org

Advanced NMR experiments, such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), are designed to detect ¹³C-¹³C correlations but are significantly simplified and enhanced when using isotopically enriched samples. alfa-chemistry.com For a compound synthesized with this compound, a standard ¹³C NMR spectrum will show the labeled signals as doublets (due to splitting by the adjacent ¹³C nucleus), from which the ¹JCC value can be directly measured. The analysis of these coupling constants can aid in confirming molecular connectivity and providing detailed insights into electronic structure. nih.govosti.govchemrxiv.org

| Type of C-C Bond | Hybridization | Typical ¹JCC (Hz) |

| Alkane | sp³ - sp³ | 30 - 40 |

| Alkene | sp² - sp² | 60 - 80 |

| Alkyne | sp - sp | 170 - 180 |

| Alkane-Alkene | sp³ - sp² | ~40 - 50 |

Source: Data compiled from general NMR principles. rubingroup.org

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it a highly sensitive technique for molecular analysis. rsc.org The incorporation of stable isotopes, as in this compound, provides a distinct mass shift that is leveraged for precise and accurate quantification. ckisotopes.com

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving high-accuracy quantitative measurements. nih.govrsc.org The technique involves adding a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample before any processing or analysis. researchgate.net this compound can be used to synthesize a ¹³C₂-labeled version of the analyte of interest, which then serves as this internal standard.

The fundamental principle of IDMS is that the labeled standard is chemically identical to the native, unlabeled analyte. Therefore, it behaves identically during sample extraction, purification, and ionization in the mass spectrometer. rsc.orgresearchgate.net Any sample loss or variation in instrument response will affect both the labeled and unlabeled forms equally. By measuring the ratio of the mass spectrometric signal of the labeled standard to the unlabeled analyte, the initial concentration of the analyte in the sample can be calculated with very high precision and accuracy. nih.gov The M+2 mass shift provided by the two ¹³C atoms in this compound ensures that the signal of the standard is clearly resolved from the signal of the unlabeled analyte. sigmaaldrich.com

Determining the extent of post-translational modifications (PTMs), such as lysine (B10760008) acetylation, on proteins is crucial for understanding cellular regulation. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS), which involves multiple stages of mass analysis, is a powerful tool for this purpose. nih.gov When combined with isotopic labeling reagents like this compound or the related acetic anhydride-(¹³C₄,d₆), it enables the precise measurement of site-specific acetylation stoichiometry—the fraction of a particular protein that is acetylated at a specific lysine residue. nih.govsemanticscholar.orgchemrxiv.org

One common workflow involves using a ¹³C-labeled acetylating agent to chemically acetylate all available lysine residues in a protein sample. nih.govchemrxiv.org The protein is then digested into smaller peptides, typically with an enzyme like trypsin. These peptides are then analyzed by LC-MS/MS. The mass spectrometer can distinguish between peptides that were naturally acetylated in the cell (containing a ¹²C-acetyl group) and those that were chemically acetylated in the lab (containing a ¹³C-acetyl group) due to the mass difference. By comparing the signal intensities of the differently labeled peptide pairs, the stoichiometry of the natural acetylation at each specific site can be accurately determined. nih.govsemanticscholar.org This approach provides a detailed view of the regulation and dynamics of protein acetylation within the cell. nih.govsemanticscholar.org

Application in Proteomics and Metabolomics Research

The use of stable isotope-labeled compounds has become a cornerstone of modern quantitative proteomics and metabolomics, enabling the accurate determination of changes in protein and metabolite abundance between different biological samples. This compound serves as a powerful chemical derivatization reagent in this context. By introducing a stable isotope tag onto specific functional groups of proteins and metabolites, it facilitates their detection and quantification by mass spectrometry.

In proteomics, chemical derivatization with reagents like this compound is a widely employed strategy to enhance the chromatographic separation and mass spectrometric detection of peptides. The acetylation reaction primarily targets the ε-amino groups of lysine residues and the N-termini of peptides. This modification can improve the ionization efficiency of peptides, leading to better signal intensity in the mass spectrometer.

For quantitative proteomics, a differential labeling strategy is often employed. In this approach, one sample (e.g., a control sample) is derivatized with the unlabeled ("light") acetyl chloride, while the sample of interest (e.g., a treated sample) is derivatized with this compound (the "heavy" version). The two samples are then mixed and analyzed together by mass spectrometry. Because the light and heavy labeled peptides are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer due to the mass difference imparted by the 13C isotopes. The ratio of the signal intensities of the heavy to light peptide pairs directly corresponds to the relative abundance of that peptide (and by extension, its parent protein) in the two samples.

In metabolomics, this compound is particularly useful for the analysis of metabolites containing primary and secondary amine and phenolic hydroxyl groups. Derivatization of these metabolites with an acetyl group can improve their chromatographic properties, especially on reversed-phase columns, and enhance their ionization efficiency in electrospray ionization (ESI) mass spectrometry. Similar to proteomics, a differential labeling strategy using light (¹²C) and heavy (¹³C₂) acetyl chloride allows for precise relative quantification of metabolites between different sample groups.

Detailed Research Findings

Research in the field has demonstrated the utility of chemical labeling with stable isotopes for comprehensive and quantitative analysis of the proteome and metabolome. While specific studies solely focused on this compound are part of a broader landscape of stable isotope labeling techniques, the principles and outcomes are well-established.

For instance, in a hypothetical proteomics study investigating the cellular response to a drug treatment, researchers could use this compound to label the proteome of the treated cells and the unlabeled version for the control cells. After mixing the samples and analyzing them by LC-MS/MS, the resulting data would provide ratios for thousands of identified peptides, indicating up- or down-regulation of the corresponding proteins.

To illustrate the type of data generated in such an experiment, the following interactive table shows a list of hypothetical proteins whose abundance is altered upon drug treatment, as would be determined by a quantitative proteomics experiment using this compound labeling.

| Protein Accession | Protein Name | Fold Change (Treated/Control) | P-value |

|---|---|---|---|

| P02768 | Serum albumin | -1.5 | 0.045 |

| P60709 | Actin, cytoplasmic 1 | 1.1 | 0.350 |

| P08670 | Vimentin | 2.3 | 0.012 |

| Q06830 | Peroxiredoxin-1 | 3.1 | 0.005 |

| P31946 | Glyceraldehyde-3-phosphate dehydrogenase | -2.0 | 0.021 |

Similarly, in a metabolomics study comparing the metabolic profiles of healthy individuals with those of patients with a specific disease, this compound could be used to label the amine and phenol-containing metabolites in the patient samples. By comparing the signal intensities of the heavy-labeled metabolites from the patient samples to the light-labeled metabolites from the healthy control samples, researchers can identify metabolites that are significantly altered in the disease state.

The interactive table below provides an example of the kind of results that could be obtained from a metabolomics study using this compound for differential labeling.

| Metabolite | Fold Change (Disease/Healthy) | P-value | KEGG ID |

|---|---|---|---|

| L-Tryptophan | -2.8 | 0.009 | C00078 |

| Spermidine | 1.9 | 0.033 | C00315 |

| Tyramine | 2.5 | 0.015 | C00483 |

| L-Carnitine | -1.7 | 0.041 | C00318 |

| Choline | 1.2 | 0.210 | C00114 |

Future Directions and Emerging Research Avenues for Acetyl Chloride 13c2

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future development of Acetyl chloride-13C2 is intrinsically linked to the innovation of more efficient and sustainable methods for its synthesis. Currently, the production of analogous unlabeled acetyl chloride often involves reagents like thionyl chloride or phosphorus trichloride, which present environmental and handling challenges. sigmaaldrich.com While specific "green" chemistry routes for the large-scale production of this compound are not yet widely detailed in published research, this represents a significant area for future investigation.

Future research will likely focus on several key areas to enhance sustainability:

Catalytic Approaches: Moving away from stoichiometric chlorinating agents to catalytic systems could dramatically reduce waste. Research into novel catalysts that can efficiently convert 13C-labeled acetic acid to this compound with high selectivity and yield is a primary goal.

Flow Chemistry: The adoption of continuous flow manufacturing processes offers advantages in safety, efficiency, and scalability. Developing a flow-based synthesis for this compound would allow for better control over reaction parameters and minimize the handling of hazardous intermediates.

Atom Economy: Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are crucial for sustainability. Future synthetic designs will aim to improve the atom economy of the 13C labeling process, making the production more cost-effective and environmentally friendly.

Improving the efficiency of its use in subsequent reactions is also a key consideration. For instance, established protocols for using this compound in acetylation reactions utilize solvents like dichloromethane (B109758) and bases such as triethylamine (B128534) or N,N-diisopropylethylamine to optimize yields. atamanchemicals.com Ongoing research will seek to replace these traditional solvents and bases with more benign alternatives.

Exploration of Untapped Applications in Materials Science and Industrial Chemistry

While this compound is a well-established tool in biomedical research, its potential in materials science and industrial chemistry remains an area ripe for exploration. The ability to introduce a stable isotopic label provides a unique method for tracking molecular processes in complex industrial systems.

Emerging research avenues include:

Polymer Chemistry: this compound could be used as a tracer to study the mechanisms of polymerization reactions. By selectively labeling acetyl groups on monomers or initiators, researchers can use NMR or mass spectrometry to track reaction kinetics, chain-growth processes, and the structure of resulting polymers with high precision. This could lead to the development of novel polymers with tailored properties.

Catalysis Research: In industrial catalysis, understanding the precise mechanism of a reaction is key to optimizing efficiency and catalyst lifetime. This compound can be used to study acetylation and deacetylation processes on catalyst surfaces in real-time. This could provide invaluable insights into catalyst deactivation mechanisms and aid in the design of more robust and efficient industrial catalysts.

Surface Modification: The acetylation of materials like wood or cellulose (B213188) is used to enhance their properties. wikipedia.org Using this compound would allow for a precise quantification of the degree of acetylation and its distribution within the material. This could facilitate the development of advanced materials with improved durability, water resistance, or other desirable characteristics.

Integration with Advanced Computational Chemistry for Predictive Modeling

The integration of experimental data with advanced computational methods is a rapidly growing field, and this compound is positioned to play a role in this synergy. Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, reducing the need for time-consuming and expensive laboratory experiments.

Future directions in this area include:

Predictive Toxicology: Regulatory bodies are increasingly using computational tools for chemical risk assessment. This compound has been identified as a structural analog for other chlorinated compounds, such as 1,1-dichloroethane, in computational toxicology databases used for read-across assessments by agencies like the EPA. fishersci.be Future research will likely involve more detailed modeling of the isotopically labeled compound itself to refine these predictive models and better understand how isotopic substitution might affect toxicity profiles.

Reaction Mechanism and-Kinetics Simulation: Theoretical models can be used to simulate reaction pathways and predict kinetic isotope effects. By comparing the computationally predicted behavior of this compound with its unlabeled counterpart, researchers can gain a deeper understanding of reaction mechanisms. This can be particularly valuable for optimizing complex organic syntheses where the acetyl group transfer is a critical step.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are used to predict the biological activity or other properties of chemicals based on their structure. Data from studies using this compound can be incorporated into QSAR databases to build more robust models. This can help in the early-stage screening of new drug candidates or in assessing the potential environmental impact of new chemicals.

A summary of computational tools and their relevance is presented in the table below.

| Computational Tool/Method | Application for this compound | Potential Future Impact |

| OECD QSAR Toolbox | Used to identify structural analogs like this compound for read-across toxicological assessments. fishersci.be | Enhancement of predictive toxicology models by including data on isotopically labeled compounds. |

| EPA AIM (Analog Identification Methodology) | Included in databases for identifying potential analogs based on structural fragments. fishersci.be | Improved accuracy of risk assessments for related chlorinated compounds. |

| Density Functional Theory (DFT) | Modeling reaction pathways and predicting kinetic isotope effects for acetylation reactions. | Deeper mechanistic understanding and optimization of synthetic routes involving acetyl group transfer. |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of acetylated molecules (labeled with 13C) with biological targets or material surfaces. | Guiding the design of new drugs or advanced materials by predicting binding affinities and interaction dynamics. |

Expansion of Biomedical Applications to New Disease Models and Therapeutic Strategies

The most dynamic area of future research for this compound lies in the expansion of its biomedical applications. As a key reagent for introducing 13C-acetyl groups, it enables the powerful technique of metabolic tracing. atamanchemicals.com

Future research is expected to focus on:

Oncology and Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways (the Warburg effect). Using this compound to label precursors for histone acetylation or fatty acid synthesis can help researchers track these metabolic fluxes in various cancer models. This knowledge is crucial for identifying new therapeutic targets and developing drugs that selectively starve cancer cells. fishersci.se

Neurodegenerative and Neurological Disorders: The use of this compound to create labeled N-acetyl-L-aspartic acid (NAA) is already established for studying brain metabolism. atamanchemicals.com Future work will likely expand this to other neurological conditions, such as Parkinson's disease or Huntington's disease, to monitor neuronal health and the effects of novel therapeutics in real-time using non-invasive techniques like magnetic resonance spectroscopy (MRS).

Drug Discovery and Pharmacokinetics: A significant challenge in drug development is understanding how a drug is metabolized by the body. By incorporating a 13C-acetyl group into a drug candidate using this compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high precision. sigmaaldrich.com This can accelerate the drug development process and lead to safer and more effective therapeutic strategies.

Stable Isotope Labeling in Mammals (SILAM): The SILAM technique allows for the study of protein turnover and metabolic flux in whole organisms. nih.gov this compound can be used to synthesize labeled nutrients or precursors that are then incorporated into the diet of animal models, enabling a dynamic view of metabolism in complex disease states like diabetes or cardiovascular disease.

Q & A

Basic Research Questions

Q. How can researchers ensure reproducible synthesis of Acetyl Chloride-13C<sup>2</sup> while maintaining isotopic purity?

- Methodology : Follow protocols for isotopically labeled compound synthesis, emphasizing solvent purity (e.g., anhydrous conditions), stoichiometric control, and inert atmosphere to prevent hydrolysis . Quantify isotopic enrichment using <sup>13</sup>C NMR (e.g., peak splitting analysis) and compare with reference spectra from databases like NIST Chemistry WebBook . Document all steps in past tense with precise reagent quantities and equipment specifications (e.g., Schlenk line details) to enable replication .

Q. What analytical techniques are critical for verifying the structural integrity of Acetyl Chloride-13C<sup>2</sup>?

- Approach : Combine spectroscopic methods:

- FT-IR : Confirm C=O and C-Cl bond presence (peaks ~1800 cm<sup>-1</sup> and ~600 cm<sup>-1</sup>, respectively).

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify isotopic labeling efficiency (e.g., absence of unlabeled C peaks at ~20-30 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M]<sup>+</sup> at m/z 80.5 for C<sup>13</sup>C2H3ClO<sup>+</sup>).

- Cross-reference data with primary literature to resolve ambiguities .

Advanced Research Questions

Q. How do isotopic effects of <sup>13</sup>C influence reaction kinetics in Acetyl Chloride-13C<sup>2</sup>-mediated acetylations?

- Experimental Design : Compare reaction rates between labeled and unlabeled acetyl chloride in model reactions (e.g., esterification). Use kinetic isotope effect (KIE) calculations:

- KIE = (k12C/k13C) , measured via GC-MS or <sup>13</sup>C NMR time-course analysis .

- Control variables: Temperature, solvent polarity, and catalyst loading.

Q. What strategies mitigate degradation of Acetyl Chloride-13C<sup>2</sup> during long-term storage or in aqueous reaction systems?

- Stability Analysis :

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds under controlled humidity .

- HPLC Monitoring : Track hydrolysis byproducts (e.g., acetic acid-13C2) under varying pH .

Q. How can computational modeling predict isotopic distribution patterns in Acetyl Chloride-13C<sup>2</sup> derivatives?

- Workflow :

- Molecular Dynamics (MD) : Simulate isotopic scrambling risks during synthesis.

- Isotopomer Analysis : Use software (e.g., IsoCor) to model <sup>13</sup>C incorporation in downstream metabolites .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported <sup>13</sup>C chemical shifts for Acetyl Chloride-13C<sup>2</sup>?

- Troubleshooting Steps :

Cross-check solvent effects (e.g., DMSO vs. CDCl3) using databases like NIST .

Verify spectrometer calibration with internal standards (e.g., TMS).

Re-examine sample purity via elemental analysis .

Q. What statistical methods are appropriate for analyzing variability in isotopic labeling efficiency?

- Methods :

- ANOVA : Compare batch-to-batch variations in <sup>13</sup>C enrichment.

- Error Propagation Analysis : Quantify uncertainty in downstream applications (e.g., tracer studies) .

Ethical & Methodological Best Practices

Q. How to ethically cite conflicting data on Acetyl Chloride-13C<sup>2</sup> reactivity in review articles?

- Guidelines :

- Highlight methodological differences (e.g., reaction scale, analytical techniques) causing contradictions .

- Use numbered citations (e.g., " ") and avoid "et al." in reference lists to ensure transparency .

Q. What protocols ensure compliance with safety and data-sharing mandates in Acetyl Chloride-13C<sup>2</sup> research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.